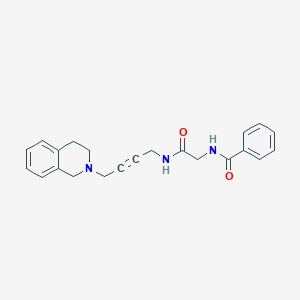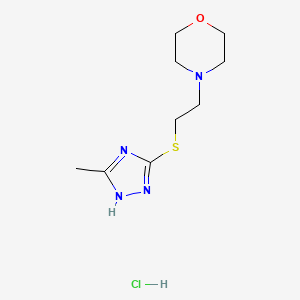
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylphenyl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound with potential therapeutic applications. It belongs to the class of piperidine carboxamides and has been studied for its various biological activities.
Scientific Research Applications
Enantioselective Synthesis and CGRP Receptor Inhibition
A study on the enantioselective process for preparing CGRP receptor inhibitors highlights the development of a convergent, stereoselective, and economical synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists. This research underscores the importance of the pyridazinyl and piperidine moieties in medicinal chemistry, particularly in the context of CGRP receptor inhibition, which is crucial for treating migraine and other related disorders. The study details two different routes for the chiral amino ester subunit, employing either Rh-catalyzed asymmetric hydrogenation or a biocatalytic process, demonstrating the versatility and complexity of synthesizing these compounds (Cann et al., 2012).
Soluble Epoxide Hydrolase Inhibition
Another significant application involves the discovery of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. Through high-throughput screening and lead optimization, a series of compounds were identified that exhibit robust effects on a serum biomarker related to epoxide derived from linoleic acid. This research is pivotal in understanding the role of soluble epoxide hydrolase in various disease models, highlighting the therapeutic potential of such inhibitors in treating cardiovascular diseases and inflammation-related disorders (Thalji et al., 2013).
Synthesis of N,S-Containing Heterocycles
The synthesis of N,S-containing heterocycles through aminomethylation of piperidinium derivatives represents another application area. This method yields tetraazatricyclo derivatives, showcasing the compound's utility in creating complex molecular structures that could have applications in developing novel pharmaceuticals and materials science. This research demonstrates the chemical versatility of the piperidine moiety and its potential in heterocyclic chemistry (Dotsenko et al., 2012).
Constrained Analogues of Pharmaceutical Building Blocks
Research into creating conformationally rigid analogues of pharmaceutical building blocks, such as piperidino-cyclopiperidinecarboxamides, underscores the importance of structural modifications in enhancing drug-receptor interactions. This work not only contributes to the understanding of opiate receptor affinity but also demonstrates the potential for developing more effective and selective pharmaceutical agents by manipulating the spatial arrangement of molecular components (Vilsmaier et al., 1996).
properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-3-2-4-17(13-14)21-20(25)16-9-11-24(12-10-16)19-8-7-18(22-23-19)15-5-6-15/h2-4,7-8,13,15-16H,5-6,9-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYZSXKMOPIZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2451886.png)







![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2451901.png)
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[3-nitro-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2451902.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2451903.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2451905.png)
